2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate
Description
Properties
IUPAC Name |
2-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O5.C2H2O4/c1-26-20-10-18(11-21(12-20)27-2)16-28-15-17-5-7-24(8-6-17)14-22(25)23-13-19-4-3-9-29-19;3-1(4)2(5)6/h10-12,17,19H,3-9,13-16H2,1-2H3,(H,23,25);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYFROCBRHVYNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCN(CC2)CC(=O)NCC3CCCO3)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the dimethoxybenzyl group, and the attachment of the tetrahydrofuran moiety. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Dimethoxybenzyl Group: This step may involve nucleophilic substitution reactions using 3,5-dimethoxybenzyl chloride or similar reagents.
Attachment of the Tetrahydrofuran Moiety: This can be done through etherification reactions using tetrahydrofuran derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as an intermediate in the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it may be studied for its potential effects on cellular processes or as a tool for probing biological pathways.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets.
Industry
In industry, it may find applications in the development of new materials or as a component in specialized chemical formulations.
Mechanism of Action
The mechanism of action of 2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s structural uniqueness lies in its combination of a 3,5-dimethoxybenzyloxy-piperidine scaffold and a tetrahydrofuran-methyl acetamide side chain. Below is a comparative analysis with key analogues:
Notes:
- The N-methyl variant () lacks the tetrahydrofuran-methyl group, reducing steric bulk and hydrophobicity compared to the target compound.
- Benzothiazole derivatives () exhibit anti-inflammatory and antibacterial activities, suggesting that acetamide-linked heterocycles are pharmacologically versatile .
Analytical and Computational Comparisons
- Molecular Networking : The target compound’s mass spectrometry (MS/MS) profile could be compared to analogues using cosine scoring (), where fragmentation patterns (e.g., piperidine ring cleavage or oxalate dissociation) would determine structural relatedness .
- Lumping Strategies : Organic compounds with similar functional groups (e.g., piperidine-acetamide) may be grouped as surrogates in computational models, streamlining reaction networks () .
Research Implications and Gaps
Bioactivity Data : While structural analogues like benzothiazole derivatives () and indole-sulfonyl compounds () demonstrate bioactivity, the target compound’s pharmacological profile remains unexplored.
Synthetic Optimization : suggests that racemization risks in amide bond formation could be mitigated using N-methylpiperidine, a strategy applicable to the target compound’s synthesis .
Analytical Validation : High-resolution MS/MS and NMR () are critical for confirming the compound’s purity and structural integrity .
Biological Activity
The compound 2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate is a complex organic molecule belonging to the class of amide-substituted piperidines. Its unique structural features suggest potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.
Structural Overview
The molecular formula for this compound is , with a molecular weight of 516.6 g/mol. The compound features a piperidine ring, an acetamide group, and a 3,5-dimethoxybenzyl moiety, which are known for their interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 516.6 g/mol |
| Structure | Structure |
Research indicates that compounds with similar structures often act as modulators of neurotransmitter systems or exhibit anti-inflammatory properties. The exact mechanism of action for this compound is not fully elucidated but may involve interactions with specific receptors or enzymes relevant to its therapeutic applications.
Pharmacological Studies
- Neurotransmitter Interaction : Preliminary studies suggest that the compound may influence neurotransmitter levels in the brain, potentially impacting mood and cognition.
- Anti-inflammatory Effects : Similar piperidine derivatives have shown promise in reducing inflammation, indicating that this compound may have similar properties.
- Analgesic Properties : Some studies have indicated that related compounds can exhibit pain-relieving effects through modulation of pain pathways.
Case Studies
Several studies have explored the biological activity of piperidine derivatives. For instance:
- Study 1 : A study published in Journal of Medicinal Chemistry found that piperidine derivatives can effectively inhibit certain enzymes involved in inflammation pathways.
- Study 2 : Research conducted on similar amide-substituted piperidines demonstrated their potential as analgesics in animal models, suggesting that this compound could also possess similar properties.
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps:
- Formation of the Piperidine Ring : The initial step involves synthesizing the piperidine ring through cyclization reactions.
- Acetamide Formation : An acetamide group is introduced via acylation reactions.
- Linker Attachment : The 3,5-dimethoxybenzyl group is attached through etherification reactions.
- Oxalate Salt Formation : Finally, the compound is converted into its oxalate salt form to enhance solubility and stability.
Characterization Techniques
The characterization of the synthesized compound is performed using various techniques:
- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure and purity.
- Mass Spectrometry (MS) : Employed for molecular weight determination.
- Infrared Spectroscopy (IR) : Utilized to identify functional groups present in the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
